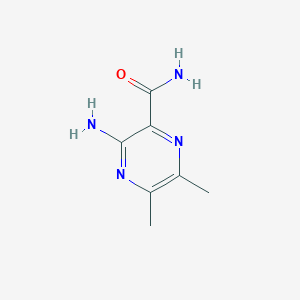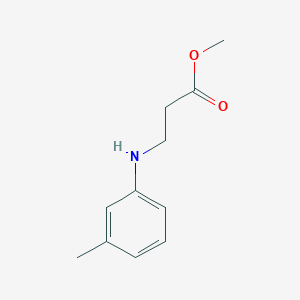
Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate: is an organic compound characterized by the presence of two 1,1-dioxido-2,3-dihydrothiophen-3-yl groups attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate typically involves the reaction of 1,1-dioxido-2,3-dihydrothiophen-3-yl derivatives with phosgene or its equivalents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone groups back to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the carbonate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and substituted carbonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential as a drug delivery agent. Its stability and reactivity profile make it suitable for conjugation with therapeutic molecules, enhancing their efficacy and targeting capabilities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Mécanisme D'action
The mechanism of action of Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate involves its interaction with molecular targets such as enzymes and proteins. The sulfone groups in the compound can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the carbonate moiety can undergo hydrolysis, releasing active intermediates that further interact with biological targets.
Comparaison Avec Des Composés Similaires
- 1,1-Dioxido-2,3-dihydrothiophen-3-yl carbamate
- 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methoxybenzamide
Uniqueness: Bis(1,1-dioxido-2,3-dihydrothiophen-3-yl) carbonate is unique due to the presence of two sulfone groups and a carbonate moiety in its structure. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds. The dual sulfone groups enhance its reactivity and stability, while the carbonate moiety provides a platform for further functionalization.
Propriétés
Formule moléculaire |
C9H10O7S2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
bis(1,1-dioxo-2,3-dihydrothiophen-3-yl) carbonate |
InChI |
InChI=1S/C9H10O7S2/c10-9(15-7-1-3-17(11,12)5-7)16-8-2-4-18(13,14)6-8/h1-4,7-8H,5-6H2 |
Clé InChI |
ANVGIHAAPGRSIT-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CS1(=O)=O)OC(=O)OC2CS(=O)(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-1-(2-chlorobenzyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119316.png)

![N-(5-Chloro-2-methyl-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12119330.png)


![2-Thioxo-5-[(1Z,2E)-3-(2-furanyl)-2-propenylidene]thiazolidine-4-one](/img/structure/B12119344.png)
![Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]](/img/structure/B12119362.png)



![2-(2-chlorophenyl)-5-((7,10-dimethyl-6H-indolo[2,3-b]quinoxalin-6-yl)methyl)-1,3,4-oxadiazole](/img/structure/B12119398.png)

